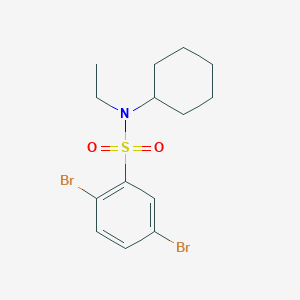

![molecular formula C21H15NS B288867 4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole](/img/structure/B288867.png)

4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole is a compound that has gained significant attention in the scientific community due to its potential applications in the field of organic electronics. This compound belongs to the family of thiazole-based materials that have been extensively studied for their optoelectronic properties.

Mécanisme D'action

The mechanism of action of 4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole in organic electronics is based on its ability to transport charges. The compound has a planar structure that allows for efficient overlap of the π-orbitals, leading to high charge carrier mobility. The presence of the biphenyl group enhances the intermolecular interactions, leading to improved charge transport properties.

Biochemical and Physiological Effects:

There is limited information available on the biochemical and physiological effects of 4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole. However, it has been reported to be non-toxic and biocompatible, making it a promising candidate for use in biomedical applications.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole in lab experiments include its excellent charge transport properties, high stability, and ease of synthesis. However, the limitations include its relatively high cost and limited solubility in common organic solvents.

Orientations Futures

The future directions for research on 4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole include the development of new synthetic methods to improve the yield and purity of the product. The compound's potential applications in organic electronics and biomedical applications also warrant further investigation. Additionally, the development of new thiazole-based materials with improved properties is an area of active research.

Méthodes De Synthèse

The synthesis of 4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole involves the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid with 4-bromo-1-biphenyl in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields the desired product in good yields. Several modifications have been reported to improve the yield and purity of the product.

Applications De Recherche Scientifique

4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole has been extensively studied for its potential applications in organic electronics. It has been reported to exhibit excellent charge transport properties, making it a promising candidate for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The compound has also been studied for its potential application in organic light-emitting diodes (OLEDs) and organic lasers.

Propriétés

Nom du produit |

4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole |

|---|---|

Formule moléculaire |

C21H15NS |

Poids moléculaire |

313.4 g/mol |

Nom IUPAC |

2-phenyl-4-(4-phenylphenyl)-1,3-thiazole |

InChI |

InChI=1S/C21H15NS/c1-3-7-16(8-4-1)17-11-13-18(14-12-17)20-15-23-21(22-20)19-9-5-2-6-10-19/h1-15H |

Clé InChI |

QVFZUGXSAKTTCU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C4=CC=CC=C4 |

SMILES canonique |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C4=CC=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

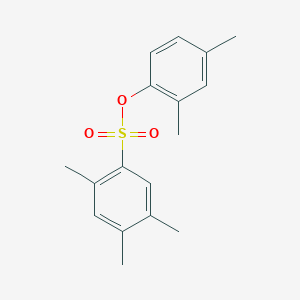

![5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B288788.png)

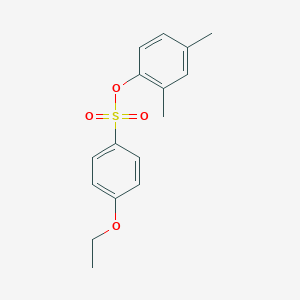

![1-[(2,5-Dibromophenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288791.png)

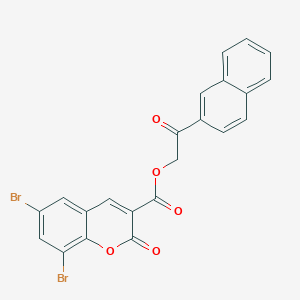

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol](/img/structure/B288811.png)

![1-(Biphenyl-4-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B288816.png)

![1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine](/img/structure/B288819.png)

![4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B288820.png)

![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B288825.png)

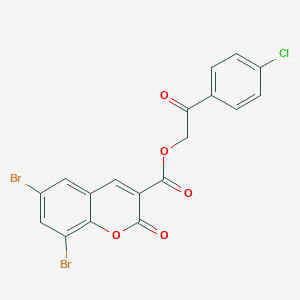

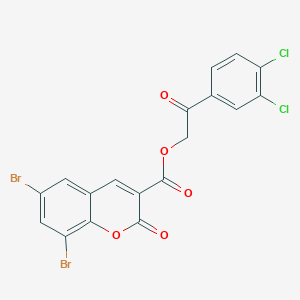

![3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B288832.png)